N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives have been shown to have a wide range of biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
The synthesis of N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyclopentanecarboxylic acid derivatives under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Comparison with Similar Compounds
Compared to other thiophene derivatives, N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide stands out due to its unique structure, which combines a cyclopentanecarboxamido group with a thiophene ring. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their functional groups and specific applications, highlighting the versatility and potential of thiophene derivatives in various fields .
Properties
IUPAC Name |
N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c24-19(17-9-5-13-26-17)22-15-7-1-2-8-16(15)23-20(25)21(11-3-4-12-21)18-10-6-14-27-18/h1-2,5-10,13-14H,3-4,11-12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSJFYWWDZWSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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